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Compound of Interest

Compound Name: 4-(Bromomethyl)benzamide

Cat. No.: B1269819 Get Quote

An In-Depth Technical Guide to 4-(Bromomethyl)benzamide for Researchers and Drug

Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 4-(Bromomethyl)benzamide, a versatile intermediate compound with

significant applications in organic synthesis and drug discovery. The information is tailored for

researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties
4-(Bromomethyl)benzamide is a substituted aromatic compound featuring a benzamide core

with a reactive bromomethyl group at the para position.[1] This benzylic bromide functionality

makes it a valuable electrophilic building block in synthetic chemistry.[1]
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Property Value Reference(s)

CAS Number 58914-40-2 [2]

Molecular Formula C₈H₈BrNO [1][2]

Molecular Weight 214.06 g/mol [1][2]

IUPAC Name 4-(bromomethyl)benzamide [2]

Appearance
Yellow to off-white to white

solid
[3]

Canonical SMILES C1=CC(=CC=C1CBr)C(=O)N [2]

InChI Key
KXODOFITUJNMKA-

UHFFFAOYSA-N
[2]

Physical Properties
The following table summarizes the key physical properties of 4-(Bromomethyl)benzamide.

Note that some values are predicted based on computational models.

Property Value Reference(s)

Melting Point 190 to 194 °C [3]

Boiling Point
338.4 °C at 760 mmHg

(Predicted)
[3]

Density 1.555 g/cm³ (Predicted) [3]

Refractive Index 1.611 (Predicted) [3]

Solubility

Limited solubility in water;

soluble in organic solvents

such as ethanol and acetone.

[4]

Spectroscopic Data
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Spectroscopic analysis is crucial for the identification and characterization of 4-
(Bromomethyl)benzamide.

Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides characteristic

fragmentation patterns.

m/z Value Description Reference(s)

134 Top Peak [2]

106 2nd Highest Peak [2]

89 3rd Highest Peak [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental data for 4-(Bromomethyl)benzamide is not readily available, the

expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on its

structure and data from analogous compounds.

¹H NMR:

A characteristic singlet for the benzylic protons (-CH₂Br) is expected around δ 4.5 ppm.[5]

Aromatic protons will appear as a set of doublets in the δ 7.4-7.9 ppm region.

The amide protons (-NH₂) will present as a broad singlet, with its chemical shift being

solvent-dependent.

¹³C NMR:

The benzylic carbon (-CH₂Br) is anticipated to have a signal around δ 32-34 ppm.

Aromatic carbons will resonate in the δ 127-142 ppm range.

The carbonyl carbon (-C=O) signal is expected to be the most downfield, typically above δ

168 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to its functional

groups.

Wavenumber (cm⁻¹) Functional Group Vibration

3400-3100 N-H stretching (amide)

~1660 C=O stretching (amide I band)

~1610 N-H bending (amide II band)

~1400 C-N stretching

~1200 C-Br stretching

3100-3000 Aromatic C-H stretching

1600, 1475 Aromatic C=C ring stretching

Experimental Protocols
The following sections detail methodologies for the synthesis and purification of 4-
(Bromomethyl)benzamide.

Synthesis via Radical Bromination
This protocol describes the synthesis of 4-(Bromomethyl)benzamide from 4-

methylbenzamide using N-bromosuccinimide (NBS) as the brominating agent and

azobisisobutyronitrile (AIBN) as a radical initiator. This method is adapted from a similar

synthesis of 4-(bromomethyl)benzonitrile.[5]

Materials:

4-Methylbenzamide

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄), anhydrous

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Filtration apparatus

Procedure:

In a round-bottom flask, dissolve 4-methylbenzamide (1 equivalent) in anhydrous carbon

tetrachloride.

Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN to the solution.

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 77°C) with

vigorous stirring for 8 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct

will precipitate.

Filter the mixture to remove the precipitated succinimide.

Wash the filtrate with water to remove any remaining succinimide.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-
(Bromomethyl)benzamide.
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Reaction Setup

Reaction

Work-up & Isolation

Dissolve 4-methylbenzamide
in anhydrous CCl4

Add NBS (1.2 eq)
and AIBN (catalytic)

Heat to reflux (77°C)
for 8 hours with stirring

Monitor by TLC

Cool to room temperature

Filter to remove
precipitated succinimide

Wash filtrate with water

Dry organic layer
(anhydrous Na2SO4)

Evaporate solvent
under reduced pressure

Obtain Crude Product
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Synthesis Workflow for 4-(Bromomethyl)benzamide.
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Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product.[6][7] The choice of

solvent is critical; a solvent system in which the compound is soluble when hot but sparingly

soluble when cold is ideal. An ethanol/water mixture is often effective for compounds of this

type.[8]

Materials:

Crude 4-(Bromomethyl)benzamide

Ethanol

Deionized water

Erlenmeyer flasks

Hot plate

Büchner funnel and filter flask

Filter paper

Procedure:

Place the crude product in an Erlenmeyer flask.

Add a minimal amount of hot ethanol to dissolve the solid completely.

If colored impurities are present, a small amount of activated charcoal can be added, and the

solution filtered while hot.

Slowly add hot deionized water dropwise to the hot ethanol solution until the solution

becomes persistently cloudy (the saturation point).

Allow the flask to cool slowly to room temperature. Crystals should begin to form.

To maximize yield, place the flask in an ice-water bath for 15-30 minutes to complete the

crystallization process.
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Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any

remaining soluble impurities.

Dry the crystals under vacuum or in a desiccator to obtain pure 4-
(Bromomethyl)benzamide.

Chemical Reactivity and Applications in Drug
Development
The reactivity of 4-(Bromomethyl)benzamide is dominated by the electrophilic nature of the

benzylic carbon, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This property

is extensively utilized in the synthesis of more complex molecules.[1]

Key Applications:

Pharmaceutical Intermediate: It serves as a crucial building block for synthesizing a variety

of pharmacologically active compounds.[1] The bromomethyl group allows for the attachment

of this moiety to other molecules containing nucleophilic groups (e.g., amines, thiols,

alcohols).

Enzyme Inhibition: The compound and its derivatives are investigated as enzyme inhibitors.

The bromomethyl group can act as an electrophilic warhead, forming a covalent bond with

nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme, leading

to irreversible inhibition.[1][9]

Agrochemicals: It is also used in the synthesis of various agricultural chemicals.[1]
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Key Structural Features

Primary Applications
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Relationship between structure and applications.

Mechanism of Action in Biological Systems:
Covalent Inhibition
In drug development, 4-(Bromomethyl)benzamide can be considered a reactive fragment for

targeting specific proteins. Its potential mechanism of action involves the covalent modification

of nucleophilic residues, most notably cysteine, within a protein's binding site.[9] This leads to

irreversible inhibition, which can offer advantages in terms of potency and duration of action.

The process can be described as follows:

Non-covalent Binding: The benzamide portion of the molecule first docks into the protein's

binding pocket through non-covalent interactions (e.g., hydrogen bonding, hydrophobic

interactions).

Covalent Bond Formation: This initial binding event positions the reactive bromomethyl group

in close proximity to a nucleophilic cysteine residue. The sulfur atom of the cysteine side

chain then attacks the electrophilic benzylic carbon in an Sₙ2 reaction, displacing the

bromide ion.

Irreversible Inhibition: The formation of a stable thioether bond results in the irreversible

inactivation of the protein.
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Mechanism of Covalent Enzyme Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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